4-Formyl-1-methylpyridin-1-ium iodide

CAS No.: 13441-53-7

Cat. No.: VC3738960

Molecular Formula: C7H8INO

Molecular Weight: 249.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13441-53-7 |

|---|---|

| Molecular Formula | C7H8INO |

| Molecular Weight | 249.05 g/mol |

| IUPAC Name | 1-methylpyridin-1-ium-4-carbaldehyde;iodide |

| Standard InChI | InChI=1S/C7H8NO.HI/c1-8-4-2-7(6-9)3-5-8;/h2-6H,1H3;1H/q+1;/p-1 |

| Standard InChI Key | ZXBSOTYVIHPBDT-UHFFFAOYSA-M |

| SMILES | C[N+]1=CC=C(C=C1)C=O.[I-] |

| Canonical SMILES | C[N+]1=CC=C(C=C1)C=O.[I-] |

Introduction

Fundamental Chemical Characteristics

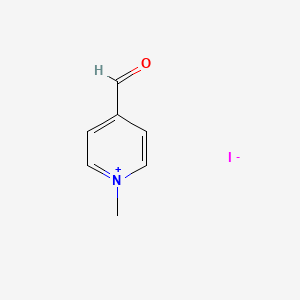

4-Formyl-1-methylpyridin-1-ium iodide represents a quaternary pyridinium salt with distinctive chemical and physical properties. The compound's basic structure consists of a pyridine ring with specific functional group modifications that determine its reactivity and applications.

Chemical Identity and Nomenclature

The compound 4-Formyl-1-methylpyridin-1-ium iodide is clearly identified through various standardized chemical naming conventions and identification systems. The compound is registered with the Chemical Abstracts Service (CAS) number 13441-53-7, which provides a unique and unambiguous identifier for the substance in chemical literature and databases . The IUPAC name is 1-methylpyridin-1-ium-4-carbaldehyde;iodide, which systematically describes its chemical structure according to international nomenclature standards .

In addition to its primary identifiers, the compound is known by several synonyms in scientific literature, including 4-formyl-1-methyl-pyridinium iodide and Pyridinium, 4-formyl-1-methyl-, iodide . These alternative names may be encountered in various research contexts and chemical catalogs. The unique molecular structure can also be represented using standardized chemical notation systems. Its InChI (International Chemical Identifier) is InChI=1S/C7H8NO.HI/c1-8-4-2-7(6-9)3-5-8;/h2-6H,1H3;1H/q+1;/p-1, and its corresponding InChIKey is ZXBSOTYVIHPBDT-UHFFFAOYSA-M . These standardized identifiers facilitate precise electronic searching and database operations across chemical information systems.

Structural and Physical Properties

The molecular structure of 4-Formyl-1-methylpyridin-1-ium iodide consists of a positively charged pyridinium ring with a methyl group at the nitrogen position (N-1) and a formyl group (aldehyde) at the carbon-4 position. This cationic structure is balanced by an iodide anion as the counterion .

Table 1: Physical and Chemical Properties of 4-Formyl-1-methylpyridin-1-ium iodide

Synthesis and Preparation Methods

The synthesis of 4-Formyl-1-methylpyridin-1-ium iodide involves specific reaction conditions and methodologies that have been developed and optimized for both laboratory and industrial applications.

Laboratory Synthesis

The primary synthetic route for producing 4-Formyl-1-methylpyridin-1-ium iodide typically involves the formylation of 1-methylpyridinium iodide through the well-established Vilsmeier-Haack reaction. This reaction is a powerful method for introducing aldehyde groups into aromatic systems and is particularly suitable for pyridinium derivatives.

Chemical Reactivity and Transformations

4-Formyl-1-methylpyridin-1-ium iodide exhibits characteristic reactivity patterns determined by its functional groups and electronic structure.

Functional Group Reactivity

The chemical reactivity of 4-Formyl-1-methylpyridin-1-ium iodide is primarily dictated by two key functional elements: the formyl group at the 4-position and the quaternary nitrogen of the pyridinium ring. These structural features enable the compound to participate in various chemical transformations.

The aldehyde group (formyl) is particularly reactive toward nucleophilic addition reactions, making it susceptible to attack by a range of nucleophiles. Common reactions include:

-

Reduction reactions: The aldehyde can be reduced to a primary alcohol using appropriate reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

-

Condensation reactions: The formyl group can participate in condensation reactions with amines to form imines (Schiff bases) or with other carbonyl compounds in aldol-type condensations.

-

Oxidation reactions: The aldehyde may undergo oxidation to the corresponding carboxylic acid derivative under appropriate conditions.

The positively charged pyridinium ring contributes to the compound's electrophilic character, particularly at the 2- and 6-positions, which may influence its participation in electrophilic substitution reactions.

Biological and Pharmaceutical Applications

Research indicates that 4-Formyl-1-methylpyridin-1-ium iodide exhibits biological activities that may be relevant to pharmaceutical development and biomedical applications.

Analytical Identification and Characterization

The identification and characterization of 4-Formyl-1-methylpyridin-1-ium iodide can be accomplished through various analytical techniques that provide information about its structure, purity, and physical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume